Synthetic Outcome Comparison: Boc-Arg(Z)₂-OH vs. Boc-Arg(Tos)-OH in Total Synthesis of a 87‑mer Protein
In a direct head-to-head comparison during the total solid-phase synthesis of the 87‑residue γ‑subunit of cGMP phosphodiesterase, the use of Boc‑Arg(Z)₂‑OH (L‑form) for five arginine residues, followed by cleavage with CF₃SO₂SiMe₃/thioanisole/TFA, yielded a heterogeneous, ornitine‑rich, and completely inactive product. In contrast, when the same synthesis was repeated using Boc‑Arg(Tos)‑OH and a standard HF low‑high cleavage procedure, a homogeneous polypeptide was obtained that exhibited full functional activity identical to the native protein [1].
| Evidence Dimension | Peptide homogeneity and biological activity |
|---|---|
| Target Compound Data | Heterogeneous product; ornitine-rich; absolutely inactive; insoluble in aqueous alkali. |
| Comparator Or Baseline | Boc-Arg(Tos)-OH: Homogeneous polypeptide (by HPLC and capillary electrophoresis); correct molecular mass; full native functional activity. |
| Quantified Difference | Target compound produced an inactive, heterogeneous mixture; comparator produced a homogeneous, fully active protein. |
| Conditions | Solid-phase synthesis of 87-mer PDE γ-subunit using Boc/Bzl strategy; cleavage with CF₃SO₂SiMe₃/thioanisole/TFA (target) vs. HF low-high procedure (comparator). |
Why This Matters
This comparative study demonstrates that the di‑Z protection on arginine, when paired with non‑HF cleavage conditions, can lead to catastrophic synthetic failure (inactivity, heterogeneity), whereas Tos‑protection under optimized HF cleavage yields functional protein; this informs the critical choice of side‑chain protection and cleavage strategy in large‑scale or complex peptide syntheses.
- [1] Rodionova, L.N., Zagranichnyĭ, V.E., Rodionov, I.L., Lipkin, V.M., Ivanov, V.T. (1997). Total solid phase synthesis of gamma-subunit of cGMP phosphodiesterase from bovine retina and physicochemical properties of synthetic protein. Bioorganicheskaia Khimiia, 23(12), 933-948. PMID: 9499369. View Source
